Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate is a chemical compound with a complex structure that includes a benzyl group, a hydroxymethyl group, and a methylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate typically involves the reaction of benzyl chloroformate with N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Benzyl N-[1-(carboxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate.
Reduction: Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[1-(hydroxymethyl)-3-(1-cyclopropyl)propyl]carbamate
- Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)butyl]carbamate
- Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]urea
Uniqueness
Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl N-[1-hydroxy-4-(1-methylcyclopropyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-16(9-10-16)8-7-14(11-18)17-15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3,(H,17,19) |
InChI Key |
ZKXVQUUHZMDZKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)CCC(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.